molecular formula C19H30OS B1193944 Epitiostanol CAS No. 2363-58-8

Epitiostanol

Cat. No.: B1193944
CAS No.: 2363-58-8
M. Wt: 306.5 g/mol
InChI Key: OBMLHUPNRURLOK-XGRAFVIBSA-N
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Biochemical Analysis

Biochemical Properties

Epitiostanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds directly to the androgen receptor (AR) and estrogen receptor (ER), acting as an agonist and antagonist, respectively . This dual interaction allows this compound to exert its antiestrogenic effects by inhibiting the ER and promoting anabolic activity through AR activation. Additionally, this compound has been found to influence the hypothalamic-pituitary-gonadal axis, reducing systemic estrogen levels .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to suppress tumor growth in breast cancer cells by inhibiting estrogen-driven proliferation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. By binding to the AR, it promotes protein synthesis and muscle growth, which can be beneficial in counteracting muscle wasting in cancer patients . Furthermore, this compound may induce apoptosis, or programmed cell death, in cancer cells, contributing to its anticancer potential .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the AR and ER, where it acts as an agonist and antagonist, respectively . This binding leads to the suppression of tumor growth through AR activation and ER inhibition. In premenopausal women, this compound also acts as an antigonadotropin, reducing systemic estrogen levels via AR activation and consequent suppression of the hypothalamic-pituitary-gonadal axis . Additionally, this compound has been found to increase the biosynthesis of hepcidin, a regulatory peptide hormone involved in iron homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound shows poor bioavailability and weak therapeutic efficacy when taken orally due to extensive first-pass metabolism . Therefore, it is typically administered via intramuscular injection. Over time, this compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound can induce intrahepatic cholestasis, a condition characterized by impaired bile flow, in some cases . This condition can lead to liver dysfunction and other adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to be effective in reducing tumor growth and promoting anabolic activity . At higher doses, this compound can cause toxic or adverse effects, such as virilizing side effects in women, including acne, hirsutism, and voice changes . The threshold effects observed in these studies highlight the importance of carefully managing the dosage to optimize therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. Similarly to testosterone, this compound shows poor bioavailability when taken orally due to extensive first-pass metabolism . It is metabolized in the liver, where it undergoes various enzymatic reactions. This compound has been found to increase the biosynthesis of hepcidin, a regulatory peptide hormone involved in iron homeostasis . This interaction with the hepcidin pathway highlights the compound’s role in regulating iron metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to the AR and ER, allowing it to exert its effects on target cells . This compound is also transported in the lymphatic system, where it is associated with the core lipids of chylomicrons and very low-density lipoproteins (VLDL) . This transport mechanism allows this compound to reach its target tissues and exert its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound binds to the AR and ER, which are located in the cytoplasm and nucleus of target cells . This binding interaction allows this compound to modulate gene expression and cellular signaling pathways. Additionally, this compound’s interaction with the hepcidin pathway suggests its involvement in the regulation of iron metabolism at the subcellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

Epitiostanol is synthesized through a multi-step process starting from dihydrotestosteroneThis is typically achieved through the reaction of dihydrotestosterone with sulfur-containing reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Epitiostanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Epitiostanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMLHUPNRURLOK-XGRAFVIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045367
Record name Epitiostanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2363-58-8
Record name Epitiostanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2363-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epitiostanol [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epitiostanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPITIOSTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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